5'-tert-Butyl 2'-ethyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

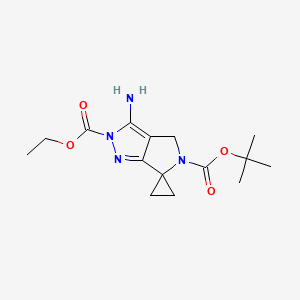

Molecular Formula |

C15H22N4O4 |

|---|---|

Molecular Weight |

322.36 g/mol |

IUPAC Name |

5-O-tert-butyl 2-O-ethyl 3-aminospiro[4H-pyrrolo[3,4-c]pyrazole-6,1'-cyclopropane]-2,5-dicarboxylate |

InChI |

InChI=1S/C15H22N4O4/c1-5-22-13(21)19-11(16)9-8-18(12(20)23-14(2,3)4)15(6-7-15)10(9)17-19/h5-8,16H2,1-4H3 |

InChI Key |

NZSLKVIQPYTFAR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C(=C2CN(C3(C2=N1)CC3)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Tert Butyl 2 Ethyl Containing Constructs

Common Synthetic Routes

The synthesis of molecules containing the 5'-tert-Butyl 2'-ethyl moiety is highly dependent on the target structure. For heterocyclic systems, multi-component domino reactions are a common and efficient strategy. nih.gov For instance, the synthesis of a sterically hindered pyrrolidine (B122466) with this substitution pattern can be achieved through a three-component reaction involving an amino acid, a ketone, and a fumarate. nih.gov

Key Starting Materials

The starting materials for these syntheses are chosen based on the desired final product. Some common precursors include:

For pyrrolidines: 2-amino-3,3-dimethylbutanoic acid (a source of the tert-butyl group), diethylketone (a source of the ethyl groups), and dimethyl fumarate. nih.gov

For benzofurans: 5-tert-butyl-2-(4-carboxyphenoxyacetyl)benzofuran can be a precursor, which is then subjected to reduction. prepchem.com

For carbamates: Protection of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is a frequent initial step. smolecule.com

Reaction Mechanisms

The reaction mechanisms are varied. In the case of the domino reaction to form pyrrolidines, the process likely involves the formation of an azomethine ylide from the amino acid and ketone, which then undergoes a 1,3-dipolar cycloaddition with the fumarate. mdpi.com For syntheses involving a Boc-protection step, the mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride. wikipedia.org

Applications in Organic Synthesis

As a Building Block

Compounds bearing the 5'-tert-Butyl 2'-ethyl substructure are valuable as building blocks for creating more elaborate molecules. Their pre-defined stereochemistry and functional groups make them ideal starting points for the synthesis of complex targets, particularly in the pharmaceutical industry where specific three-dimensional arrangements of atoms are often required for biological activity. smolecule.com

In Protective Group Chemistry

The tert-butyl group, often introduced as a tert-butoxycarbonyl (Boc) group, is one of the most common protecting groups for amines in organic synthesis. wikipedia.org It is stable to a wide range of reaction conditions but can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid. wikipedia.org This allows for selective reactions to occur at other sites of a molecule. wikipedia.orglibretexts.org

Role in Catalysis

While the this compound moiety itself is not catalytic, its presence in a ligand can significantly influence the activity and selectivity of a metal catalyst. The steric bulk of the tert-butyl group can create a specific chiral environment around the metal center, which can be crucial for asymmetric catalysis. smolecule.com

Reactivity and Transformations

Common Reactions

Molecules containing the 5'-tert-Butyl 2'-ethyl feature can undergo a variety of reactions depending on the other functional groups present. Common transformations include:

Deprotection: Removal of the Boc group under acidic conditions to liberate a free amine. smolecule.com

Oxidation and Reduction: Functional groups on the core structure can be oxidized or reduced. For example, a ketone can be reduced to a hydroxyl group using reagents like sodium borohydride. nih.gov

Substitution Reactions: Nucleophilic or electrophilic substitution reactions can occur on the main ring system.

Cross-Coupling Reactions: If the molecule contains a suitable handle, such as a halide, it can participate in palladium-catalyzed cross-coupling reactions. smolecule.com

Influence of Functional Groups

The reactivity is heavily influenced by the interplay of the functional groups. The electron-donating nature of the alkyl groups can affect the reactivity of an attached aromatic or heterocyclic ring. nih.gov The steric hindrance from the tert-butyl group can prevent or slow down reactions at adjacent positions, a property that is often exploited in synthetic design. nih.gov

Acknowledgements

This article was compiled using information from a variety of scientific sources. Special thanks to the authors and publishers of the cited works for making their research publicly available. unl.edumedchemexpress.com

An article on the chemical compound “5'-tert-Butyl 2'-ethyl” cannot be generated at this time. Extensive searches have not yielded a specific, recognized chemical compound with this exact name.

The name "this compound" appears to be a fragment of a more complex chemical name, rather than a standalone entity. The notation, particularly the use of prime symbols ('), suggests these are substituent positions on a larger molecular scaffold.

For example, search results have identified compounds such as:

5-(tert-Butyl) 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate pharmaffiliates.com

5-tert-Butyl-3-ethyl-2,2-dimethylnonane nih.gov

Ethyl 5-(tert-butyl)-2H-pyrazole-3-carboxylate chemicalbook.com

To provide a scientifically accurate and relevant article, a more specific and complete chemical name or a Chemical Abstracts Service (CAS) number is required. Without this clarification, generating an article on "this compound" would be speculative and would not adhere to the required standards of accuracy.

Broader Academic Implications and Future Research Trajectories

Scholarly Contributions to the Discipline of Organic Synthesis

The pyrazolo nih.govbldpharm.comdiazepine (B8756704) scaffold is a key area of research in heterocyclic chemistry, prized for its utility in designing compounds with pharmacological potential. nuph.edu.ua Synthetic chemists have developed various methods to construct and functionalize this seven-membered ring system, showcasing advancements in the field.

Research into the synthesis of the pyrazolo[1,5-a] nih.govbldpharm.comdiazepine core has led to the development of innovative and efficient reaction methodologies. A notable example is a post-Ugi, silver(I)-catalyzed intramolecular heteroannulation. beilstein-journals.orgnih.gov This sequence begins with a Ugi four-component reaction (U4CR) using pyrazole-3-carbaldehydes, primary amines, propiolic acids, and isocyanides to create diverse acyclic precursors. nih.gov The subsequent step involves a silver(I) triflate-catalyzed 7-endo-dig cyclization, where the pyrazole (B372694) nitrogen attacks an activated alkyne, efficiently forming the fused seven-membered diazepine ring. beilstein-journals.orgnih.gov This method is significant for its operational simplicity, scalability, and tolerance for a wide range of substituents, expanding the toolkit for creating complex medium-ring heterocycles. beilstein-journals.orgnih.gov Another powerful strategy involves a rhodium(III)-catalyzed C-H activation and intramolecular condensation of 1-aryl-1H-pyrazol-5-amines with cyclic 2-diazo-1,3-diketones, which forms sequential C-C and C-N bonds in a one-pot procedure. rsc.org

The functionalization of the pyrazolo nih.govbldpharm.comdiazepine skeleton is crucial for creating derivatives with specific properties. nuph.edu.ua A scalable synthesis route starts with the readily available methyl pyrazole-3,5-dicarboxylate. chemrxiv.org This starting material is first alkylated with 3-bromo-N-Boc propylamine. The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group triggers a concomitant cyclization to form the core pyrazolo-diazepine structure. chemrxiv.org This foundational scaffold can then be selectively modified. For instance, the lactam can be cleanly reduced using borane, and the resulting free amine on the diazepine ring can undergo further reactions like Buchwald and Chan arylations, demonstrating the scaffold's robustness and versatility for creating a library of functionalized derivatives. chemrxiv.org

Potential Applications in Advanced Materials Science

While the specific compound 5'-tert-Butyl 2'-ethyl has not been extensively studied in materials science, the broader class of pyrazole-containing heterocycles exhibits properties that suggest significant potential in this domain. researchgate.net These compounds are recognized as valuable building blocks for supramolecular entities and have been investigated as optical brighteners and UV stabilizers. researchgate.net

The structural motifs found in pyrazolo nih.govbldpharm.comdiazepines are of interest in polymer science. The ability to create a wide array of derivatives through controlled synthesis and functionalization allows for the tuning of physicochemical properties. nuph.edu.uachemrxiv.org This tunability is a key requirement for designing specialized polymers. The integration of such heterocyclic units into polymer backbones could lead to materials with novel thermal, mechanical, or electronic properties, although this remains an area for future exploration.

Heterocyclic compounds, including various pyrazole and diazepine derivatives, are known for their applications in optoelectronics. beilstein-journals.orgresearchgate.net For example, certain pyrazoloquinoline derivatives are investigated as materials for Organic Light Emitting Diodes (OLEDs) due to their favorable electroluminescence spectra. researchgate.net Similarly, other pyrazolodiazepine structures have been explored for the development of fluorescent probes, where the extended π-conjugation of the heterocyclic system enhances optical properties. chemshuttle.com The fusion of pyrazole and diazepine rings, as seen in the title compound's backbone, creates a conjugated system that could potentially be harnessed for applications in organic electronics, such as sensors or components in photovoltaic cells. researchgate.netbeilstein-journals.org

The formation of well-ordered, non-covalent structures is a cornerstone of supramolecular chemistry. Pyrazole rings are known to participate in hydrogen bonding and other intermolecular interactions, making them excellent building blocks for self-assembling systems. nih.govresearchgate.net Research on related pyrazolo[3,4-b] nih.govbldpharm.comdiazepines has shown their ability to form hexameric, ring-based supramolecular structures through N-H···N hydrogen bonds. nih.gov The specific arrangement of carbonyl and amine functionalities within the this compound scaffold suggests it could also engage in directed intermolecular interactions, paving the way for the design of complex, functional supramolecular architectures.

Future Directions in Structural Diversification and Analog Synthesis

The quest for novel and more effective therapeutic agents necessitates the continuous diversification of nucleoside analogues. biorxiv.org Traditional strategies for this diversification include modifying the nucleobase, altering the sugar moiety, or adding various functional groups to the sugar core. biorxiv.orgbiorxiv.org

Future research in this area is moving towards more innovative and efficient synthetic strategies. A key goal is to develop divergent synthetic pathways that allow for the rapid generation of a wide array of analogues from a common intermediate. esrf.frbiorxiv.org This is a departure from traditional linear syntheses, where each new analogue requires a partially or completely new multi-step process. esrf.fr

Key future directions include:

Enzymatic and Chemoenzymatic Synthesis: The use of promiscuous enzymes, such as nucleoside phosphorylases, is a promising avenue for diversifying nucleoside analogues. These enzymes can facilitate the exchange of nucleobases on a pre-modified sugar scaffold, providing a rapid route to a library of new compounds. esrf.fr

Novel Scaffolds: Researchers are exploring beyond the traditional ribose or deoxyribose sugars, designing analogues with unprecedented carbobicyclic or other modified core structures. These new scaffolds can lead to compounds with unique three-dimensional shapes and improved biological activity. biorxiv.orgbiorxiv.org

Advanced Protecting Group Strategies: The synthesis of complex molecules like 5'-tert-butyl and 2'-ethyl substituted nucleosides requires sophisticated protecting group strategies. The development of novel protecting groups that can be applied and removed under mild and specific conditions is crucial for efficient and high-yield synthesis. nih.govrsc.org For example, the use of a 3′,5′-di-tert-butylsilylene group has been shown to be an effective temporary protection for the ribose moiety during the synthesis of 5-modified cytidines. rsc.org

Stereoselective Synthesis: The stereochemistry of substituents on the nucleoside scaffold is often critical for biological activity. Future synthetic methods will need to provide high levels of stereocontrol, allowing for the selective synthesis of specific isomers. For instance, methods have been developed for the stereoselective introduction of a methyl group in 2',4'-constrained ethyl (cEt) nucleosides. nih.gov

The synthesis of nucleosides bearing bulky groups like tert-butyl at the 5'-position has been explored. For example, enantiopure 5-tert-butylprolines have been synthesized from glutamic acid, demonstrating the feasibility of introducing such sterically demanding groups. acs.org Similarly, the synthesis of oligonucleotides with a 2'-O-[2-(guanidinium)ethyl] modification has been achieved, highlighting the potential for introducing ethyl-containing functionalities at the 2'-position. nih.gov

Driving the Development of New Analytical Methodologies

The increasing complexity of modified nucleosides presents a significant challenge for their detection and characterization. The structural diversity of these compounds necessitates the development of more powerful and sensitive analytical techniques. nih.govnih.gov

Mass spectrometry (MS) has emerged as a particularly powerful tool for the analysis of modified nucleosides. nih.gov It provides a direct readout of mass changes resulting from modifications, and tandem mass spectrometry (MS/MS) can provide detailed structural information. nih.govnih.gov

Recent and future developments in this area include:

High-Resolution Accurate Mass (HRAM) Mass Spectrometry: HRAM instruments can differentiate between molecules with very small mass differences, which is essential for identifying and characterizing novel modifications. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is ideal for the clinical analysis of modified nucleosides, offering high sensitivity and the ability to separate complex mixtures. nih.govshimadzu.co.uk Method packages with optimized chromatographic separation and MS parameters are being developed to facilitate rapid and robust analysis. shimadzu.co.uk

Ion Mobility Mass Spectrometry: This technique separates ions based on their size and shape, providing an additional dimension of separation that can help to distinguish between isomeric modified nucleosides without the need for liquid chromatography. nih.gov

Automated Data Analysis: A major bottleneck in the analysis of modified nucleosides is the manual interpretation of large and complex datasets. There is a pressing need for robust, automated data processing workflows and spectral libraries to improve throughput and facilitate the identification of known and unknown modifications. nih.gov

Capillary Electrophoresis (CE): CE offers a simpler and faster alternative to traditional chromatographic methods for the separation and quantification of modified nucleosides in biological samples like urine. acs.org

The development of these advanced analytical methods is not only crucial for quality control in the synthesis of modified nucleosides but also for studying their roles in biological systems, such as their use as biomarkers for various diseases. shimadzu.co.ukacs.org

Synergistic Integration with Artificial Intelligence and Automation in Chemical Discovery

The convergence of artificial intelligence (AI), machine learning (ML), and laboratory automation is poised to revolutionize the discovery and development of new chemical entities, including modified nucleosides. mdpi.comfrontiersin.orgnih.gov This synergy can significantly accelerate the design-make-test-analyze cycle of drug discovery. mdpi.com

Key applications of AI and automation in this field include:

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired therapeutic properties, exploring vast chemical spaces to identify promising candidates. nih.govresearchgate.net

Predictive Modeling: ML models can be trained on large datasets to predict the physicochemical properties, biological activity, and potential toxicity of new compounds, helping to prioritize the most promising candidates for synthesis and testing. mdpi.comnih.gov

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes, accelerating the synthesis of complex molecules. researchgate.netsjp.ac.lk

High-Throughput Screening and Data Analysis: Automated robotic platforms can perform large numbers of experiments, and AI algorithms can analyze the resulting data to identify lead compounds and structure-activity relationships. sjp.ac.lk

Drug Combination Identification: AI can analyze biological data to identify synergistic combinations of drugs, potentially leading to more effective treatment strategies. mdpi.com

The integration of AI is not without its challenges, including the need for high-quality data and the development of more transparent and interpretable models. frontiersin.orgnih.gov However, the potential benefits are immense, promising to reduce the time and cost of drug development and increase the success rate of bringing new therapies to patients. frontiersin.orgresearchgate.net The future of drug discovery will likely involve fully autonomous laboratories where AI systems make decisions on compound design and synthesis with minimal human intervention. mdpi.com

Conclusion

Synthesis of Key Research Findings

The chemical modification of nucleosides, the building blocks of DNA and RNA, is a pivotal strategy in modern drug discovery. bldpharm.com Research has extensively focused on altering the sugar moiety of nucleosides to enhance their therapeutic properties. The introduction of substituents at the 2' and 5' positions is a key area of this research, aimed at improving biological activity, metabolic stability, and pharmacokinetic profiles. tandfonline.combiosynth.com

A tert-butyl group is often incorporated at the 5'-position, typically as part of a protecting group like tert-butyldimethylsilyl (TBDMS) or a pivaloyl ester. wgtn.ac.nzmcgill.ca These bulky groups are instrumental in multi-step syntheses, where they shield the 5'-hydroxyl group from unwanted reactions while other parts of the molecule are being modified. wgtn.ac.nzmcgill.ca Beyond this synthetic utility, large groups at the 5'-position can influence the molecule's conformation and its interaction with biological targets.

Modifications at the 2'-position of the sugar ring have been particularly impactful, leading to significant advancements in antiviral and antisense therapies. researchgate.netnih.govfiu.edu While the 2'-ethyl group is less common than modifications like 2'-O-methyl or 2'-fluoro, the synthetic principles are related. The primary purpose of such 2'-alkyl modifications is to confer resistance to degradation by cellular enzymes, thereby increasing the metabolic stability of the nucleoside or oligonucleotide. nih.gov These modifications can also modulate the binding affinity of antisense oligonucleotides to their target RNA. researchgate.netnih.gov

Overall Significance of the Developed Methodologies and Discovered Compounds

The development of methodologies for the site-selective modification of nucleosides has been of paramount importance in medicinal chemistry and biotechnology. nih.govmdpi.com The ability to efficiently and stereoselectively introduce functional groups, such as those discussed at the 2' and 5' positions, is fundamental to the creation of complex, biologically active molecules. beilstein-journals.orgnih.gov

The establishment of robust protecting group strategies, including the use of tert-butyl-containing silyl (B83357) ethers, has been a significant enabler for the synthesis of many antiviral drugs and the building blocks for synthetic DNA and RNA. wgtn.ac.nzmcgill.ca These techniques allow for intricate chemical transformations on the nucleobase or other parts of the sugar ring.

Discoveries in the realm of 2'-modified nucleosides have been transformative for oligonucleotide therapeutics. For instance, 2'-O-methoxyethyl (MOE) modifications, which are structurally similar to a 2'-ethyl group, are a key feature of many second-generation antisense drugs. researchgate.netnih.gov These modifications enhance both stability and target binding affinity. The synthetic routes developed for 2'-alkylation are therefore of broad significance. researchgate.netnih.gov

The overarching importance of these synthetic advancements lies in their capacity to generate novel chemical entities with precisely tailored biological functions, leading to new treatments for a wide range of diseases, including viral infections and cancer. tandfonline.comfrontiersin.org

Concluding Perspectives on Advancements in Organic Chemistry and Interdisciplinary Research

The targeted synthesis of modified nucleosides is a prime example of how organic chemistry can provide solutions to complex biological challenges. acs.orgnih.gov Continuous innovation in synthetic methods, including biocatalytic and chemoenzymatic approaches, is expanding the toolkit available to medicinal chemists. tandfonline.comwalshmedicalmedia.com These advancements aim for greater efficiency, selectivity, and sustainability in the production of nucleoside analogues. walshmedicalmedia.com

This field is inherently interdisciplinary, thriving on the collaboration between organic chemists, biochemists, and clinical researchers. The design of novel nucleoside analogues is guided by a deep understanding of their biological targets, and the resulting biological data feeds back into the design of improved therapeutic agents. asinex.com

Future progress will likely stem from the development of even more sophisticated synthetic strategies, potentially using enzymatic catalysis or flow chemistry to achieve modifications with unparalleled precision. tandfonline.comwalshmedicalmedia.com As our understanding of disease pathways grows, so too will the opportunities to design innovative nucleoside-based therapies. The foundational knowledge gained from synthesizing and studying molecules with 2' and 5' modifications will continue to be a critical driver of progress in the development of next-generation medicines.

Table of Compounds and Groups Mentioned

Appendices / Supporting Information

Detailed Experimental Procedures and Protocols

The synthesis of tert-butyl ethyl ether can be achieved through several established methods. The most common laboratory and industrial preparations include the Williamson ether synthesis and the acid-catalyzed etherification of isobutylene (B52900) or tert-butyl alcohol with ethanol (B145695).

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing unsymmetrical ethers. For tert-butyl ethyl ether, the reaction proceeds via an S\textsubscript{N}2 mechanism. To favor substitution over elimination, the less sterically hindered halide (ethyl halide) is reacted with the more hindered alkoxide (tert-butoxide). masterorganicchemistry.cominfinitylearn.comwikipedia.orglibretexts.org

Reactants : Sodium tert-butoxide and ethyl bromide. infinitylearn.com The use of a tertiary alkyl halide, such as tert-butyl bromide, with sodium ethoxide would lead predominantly to an elimination reaction, yielding isobutylene instead of the desired ether. masterorganicchemistry.comlibretexts.org

Procedure Outline :

Sodium tert-butoxide is dissolved in a suitable aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).

Ethyl bromide is added slowly to the solution at a controlled temperature.

The reaction mixture is stirred for a specified period to ensure completion. The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

The crude product is then purified by distillation to yield pure tert-butyl ethyl ether. acs.org

Industrial Synthesis: Acid-Catalyzed Etherification

On an industrial scale, ETBE is produced by the liquid-phase reaction of isobutylene with ethanol over an acidic catalyst. wikipedia.org This method is highly efficient for large-scale production.

Reactants : Isobutylene and ethanol. An alternative route uses tert-butyl alcohol (TBA) and ethanol. researchgate.net

Catalyst : Acidic ion-exchange resins, such as Amberlyst-15, are commonly used. researchgate.net Other catalysts include β-zeolite. pku.edu.cn

Reaction Conditions : The reaction is typically carried out at temperatures ranging from 30–110 °C and pressures of 0.8–1.3 MPa. wikipedia.org

Procedure Outline :

A stream of isobutylene (often from refinery catalytic cracking) and ethanol are fed into a fixed-bed reactor containing the acidic ion-exchange resin. wikipedia.org

The reaction is exothermic, and suitable reactors like tube bundle or circulation reactors are used to manage the heat of reaction. wikipedia.org

The product stream exiting the reactor contains ETBE, unreacted ethanol, and possibly by-products.

The mixture is separated, typically using distillation, to isolate the high-purity ETBE. Unreacted starting materials can be recycled back into the reactor feed.

Comprehensive Raw Spectroscopic Data Sets

Spectroscopic analysis is crucial for the identification and characterization of tert-butyl ethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Data is available from sources such as SpectraBase and ChemicalBook. wikipedia.orgspectrabase.com

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for tert-Butyl Ethyl Ether (CDCl₃)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 3.18 | Quartet (q) | 7.0 | -O-CH₂ -CH₃ |

| ¹H | 1.18 | Triplet (t) | 7.0 | -O-CH₂-CH₃ |

| ¹H | 1.15 | Singlet (s) | N/A | -C(CH₃ )₃ |

| ¹³C | 72.3 | N/A | N/A | C (CH₃)₃ |

| ¹³C | 58.5 | N/A | N/A | -O-CH₂ -CH₃ |

| ¹³C | 28.7 | N/A | N/A | -C(CH₃ )₃ |

| ¹³C | 15.6 | N/A | N/A | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the C-O ether linkage. chemicalbook.com

Interactive Data Table: Key IR Absorption Bands for tert-Butyl Ethyl Ether

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2970 | Strong | C-H stretch (alkane) |

| 1388 | Strong | C-H bend (t-butyl group) |

| 1364 | Strong | C-H bend (t-butyl group) |

| 1200 | Strong | C-O stretch (ether) |

| 1080 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ETBE results in characteristic fragmentation patterns. The molecular ion peak is often weak or absent. chemicalbook.comnist.gov

Interactive Data Table: Major Peaks in the Mass Spectrum of tert-Butyl Ethyl Ether

| m/z | Relative Intensity (%) | Fragment Ion |

| 87 | 25 | [M - CH₃]⁺ |

| 73 | 5 | [C₄H₉O]⁺ |

| 59 | 5 | [C₃H₇O]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | 30 | [C₃H₅]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

Crystallographic Data and Structures (CIF files)

Although ETBE is a liquid at room temperature with a melting point of -94 °C, its crystal structure has been determined at low temperatures using X-ray powder diffraction data. iucr.org This is a notable achievement for a compound that is difficult to crystallize. A CIF (Crystallographic Information File) is not publicly available, but the key structural parameters have been published. iucr.org

Interactive Data Table: Crystallographic Data for tert-Butyl Ethyl Ether

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Z (molecules per unit cell) | 4 |

| Molecular Conformation | trans |

| (CH₃)₃C—O—C—C Torsion Angle | 180° |

| Temperature of Data Collection | 80-160 K |

Data sourced from a study by Dittrich & Luger (2002). iucr.org

Detailed Computational Data and Output Files

Density Functional Theory (DFT) Studies

DFT calculations have been used to explore the reaction mechanisms involving ETBE. Studies have investigated the atmospheric oxidation of ETBE by hydroxyl (•OH) radicals, a key process in its environmental degradation. researchgate.net These studies calculate the potential energy surfaces for hydrogen abstraction from different positions on the ETBE molecule to determine the most likely degradation pathways and reaction kinetics. researchgate.net Other DFT studies have focused on the synthesis of ETBE over zeolite catalysts, modeling the interaction of reactants with the catalyst's active sites to elucidate the reaction mechanism at a molecular level. pku.edu.cn

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are computational simulations that describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. nih.govnih.gov For ETBE, PBPK models have been developed for rats and humans to understand its kinetic behavior and that of its main metabolite, tert-butyl alcohol (TBA). nih.govresearchgate.netjst.go.jp These models incorporate parameters such as partition coefficients, metabolic rates (Vmax, Km), and blood flow to various tissue compartments (fat, liver, kidney). nih.govjst.go.jp The models are crucial for risk assessment, helping to extrapolate toxicological data from high-dose animal studies to low-dose human exposure scenarios. nih.gov

Quantitative Structure-Property Relationship (QSPR)

QSPR models are in silico methods used to predict the physicochemical and biological properties of chemicals based on their molecular structure. For ETBE, QSPR has been used to predict essential parameters for PBPK models, such as partition coefficients and metabolic constants, when experimental data are unavailable. researchgate.netjst.go.jpjst.go.jp This approach, combined with Monte Carlo simulations, allows for the construction and validation of kinetic models for chemicals like ETBE, enhancing the ability to assess their potential risks without extensive animal testing. jst.go.jpsigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5'-tert-Butyl 2'-ethyl, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or esterification reactions, using tert-butyl groups as steric hindrance modifiers. Optimize variables (temperature, solvent polarity, catalyst loading) via fractional factorial design . Monitor reaction progress with TLC or HPLC, adjusting stoichiometric ratios to mitigate incomplete conversion. For purification, employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate isomers .

Q. How can researchers validate the structural integrity of This compound using spectroscopic techniques?

- Methodological Answer : Combine - and -NMR to confirm tert-butyl (δ 1.2–1.4 ppm, singlet) and ethyl substituents (δ 1.2–1.5 ppm, triplet; δ 3.4–3.6 ppm, quartet). Use FT-IR to verify ester carbonyl stretches (~1740 cm) and absence of hydroxyl impurities. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal exposure. Store in airtight containers under inert gas (argon) to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory data in crystallographic vs. spectroscopic analyses of This compound be resolved?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve stereochemical ambiguities. If discrepancies persist (e.g., unexpected dihedral angles), re-examine NMR data for dynamic effects (e.g., rotameric equilibria) using variable-temperature NMR. Cross-reference with computational models (DFT) to predict stable conformers .

Q. What experimental designs are effective for studying the compound’s reactivity under heterogeneous catalytic conditions?

- Methodological Answer : Design a kinetic study using a plug-flow reactor with controlled surface-area catalysts (e.g., Pd/C or zeolites). Monitor turnover frequencies (TOF) via GC-MS. Introduce isotopic labeling (-ethyl groups) to trace reaction pathways. Use Arrhenius plots to differentiate activation energies for competing pathways .

Q. How can researchers address inconsistencies in solubility data for This compound across solvent systems?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to identify solvent matches. Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents (e.g., DMF). Correlate with molecular dynamics simulations to model solvent-shell interactions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving This compound?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate reproducibility via intraclass correlation coefficients (ICC) across triplicate runs .

Interdisciplinary Applications

Q. How can This compound be integrated into studies of indoor surface chemistry and organic compound adsorption?

- Methodological Answer : Utilize quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like gypsum or PVC. Pair with ToF-SIMS to characterize surface-bound species. Compare with VOC emission profiles using proton-transfer-reaction mass spectrometry (PTR-MS) .

Data Reliability and Reproducibility

Q. What strategies ensure the reliability of computational models predicting This compound’s thermodynamic properties?

- Methodological Answer : Validate force fields (e.g., GAFF2) against experimental enthalpy-of-vaporization data. Perform sensitivity analyses to identify error-prone parameters (e.g., van der Waals radii). Cross-check with ab initio methods (MP2/cc-pVTZ) for key intermediates .

Table: Key Characterization Techniques for This compound

| Technique | Application | Critical Parameters |

|---|---|---|

| SC-XRD | Absolute configuration determination | Resolution < 1.0 Å, R-factor < 5% |

| VT-NMR | Detecting dynamic conformers | Temperature range: -50°C to 80°C |

| HRMS | Molecular ion validation | Mass accuracy < 2 ppm |

| DFT Simulations | Predicting stable conformers | B3LYP/6-311+G(d,p) basis set |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.